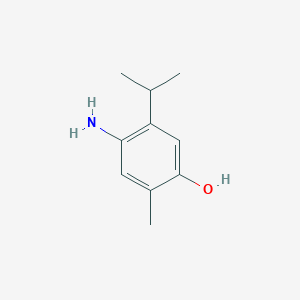
2-Methyl-4-amino-5-(1-methylethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WC2031, also known as Doxycycline hyclate, is a member of the tetracycline class of antibiotics. It is a broad-spectrum metalloproteinase inhibitor with oral activity. Doxycycline hyclate is known for its antibacterial and antitumor activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Doxycycline hyclate is synthesized through a series of chemical reactions starting from oxytetracycline. The process involves the selective hydroxylation and subsequent reduction of oxytetracycline to form doxycycline. The final step involves the formation of the hyclate salt by reacting doxycycline with hydrochloric acid and ethanol .
Industrial Production Methods
Industrial production of doxycycline hyclate involves large-scale fermentation of Streptomyces species to produce oxytetracycline, followed by chemical modification to obtain doxycycline. The hyclate salt is then formed through crystallization processes .
Análisis De Reacciones Químicas
Types of Reactions
Doxycycline hyclate undergoes various chemical reactions, including:
Oxidation: Doxycycline can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups on the doxycycline molecule.
Substitution: Substitution reactions can occur at specific positions on the doxycycline molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified doxycycline derivatives with altered biological activities .
Aplicaciones Científicas De Investigación
Doxycycline hyclate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antibiotic synthesis and degradation.
Biology: Employed in studies of bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Investigated for its potential in treating bacterial infections, cancer, and inflammatory diseases.
Industry: Used in the development of new antibiotics and metalloproteinase inhibitors
Mecanismo De Acción
Doxycycline hyclate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth. Additionally, doxycycline hyclate inhibits metalloproteinases, which play a role in tissue remodeling and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
- Doxycycline monohydrate
- Doxycycline hydrochloride
- Doxycycline calcium
- Doxycycline fosfatex
Uniqueness
Doxycycline hyclate is unique due to its broad-spectrum activity and dual role as an antibiotic and metalloproteinase inhibitor. This dual functionality makes it a valuable compound in both medical and research settings .
Propiedades
IUPAC Name |
4-amino-2-methyl-5-propan-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWPDVFBOMXJRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


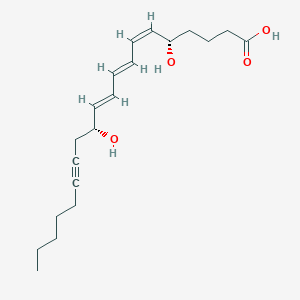



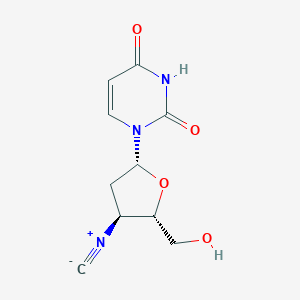

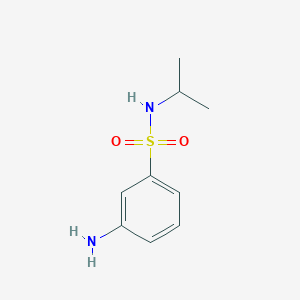
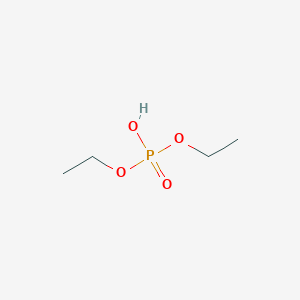


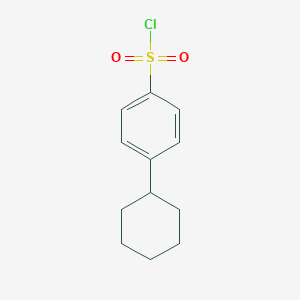
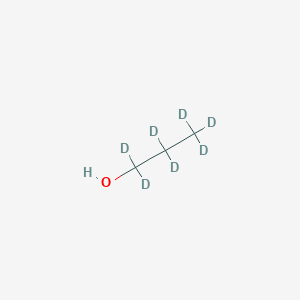
![n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B48635.png)